(3R)-1-(2-methoxyethyl)piperidin-3-amine
CAS No.:
Cat. No.: VC16201007
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | (3R)-1-(2-methoxyethyl)piperidin-3-amine |
| Standard InChI | InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |
| Standard InChI Key | DXKXCEYSOXUATJ-MRVPVSSYSA-N |
| Isomeric SMILES | COCCN1CCC[C@H](C1)N |
| Canonical SMILES | COCCN1CCCC(C1)N |
Introduction
(3R)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound is a specific stereoisomer, denoted by the "3R" configuration, which indicates its chirality. The compound's structure includes a piperidine ring substituted with a 2-methoxyethyl group and an amine group at the 3-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Synthesis and Applications
The synthesis of (3R)-1-(2-methoxyethyl)piperidin-3-amine typically involves asymmetric synthesis techniques to achieve the desired stereochemistry. While specific synthesis routes for this compound are not detailed in the available literature, the general approach to synthesizing chiral piperidines often involves asymmetric catalysis or chiral auxiliaries.
Piperidines, including this compound, are crucial in pharmaceutical chemistry due to their presence in numerous biologically active molecules. They serve as building blocks for drugs targeting various therapeutic areas, including neurological disorders and cancer .
Table: Key Information on (3R)-1-(2-methoxyethyl)piperidin-3-amine
| Property | Description |
|---|---|
| Chemical Formula | C8H18N2O |
| CAS Number (Dihydrochloride) | 2306245-94-1 |
| Supplier | Aladdin Scientific Corporation |
| Availability | 10g, 500mg |
| Stereochemistry | 3R Configuration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume